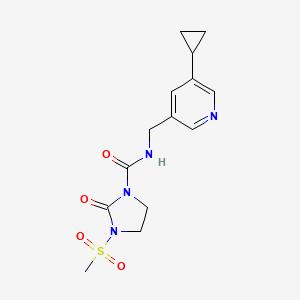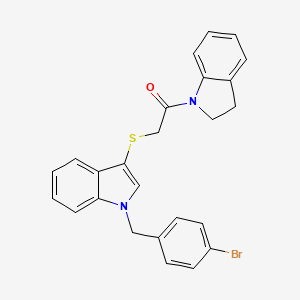
3-(2,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has methanesulfonyl, dimethoxyphenyl, and fluorophenyl functional groups attached to it. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, along with the various functional groups, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methanesulfonyl group is often involved in substitution reactions, while the pyrazole ring can participate in a variety of reactions including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of polar functional groups like methanesulfonyl could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
- Anti-inflammatory Agents : Researchers explore the anti-inflammatory properties of this compound. It may inhibit specific enzymes or pathways involved in inflammation, making it a potential candidate for drug development .
- Anticancer Potential : Investigations into its effects on cancer cells reveal promising results. The compound could serve as a lead structure for designing novel anticancer agents .
- Building Block : Chemists use it as a building block in organic synthesis due to its versatile reactivity. It participates in various reactions, such as nucleophilic additions and cyclizations .
- Sulfonylation Reactions : The methanesulfonyl group can be selectively removed or modified, making it useful in synthetic transformations .
- Fluorescent Properties : Researchers investigate its photophysical properties, including fluorescence. These insights contribute to the design of fluorescent probes and sensors .
- Material Design : The compound’s structural features make it a potential component in materials like liquid crystals, polymers, or organic semiconductors .
- Enzyme Inhibition : Scientists explore its interaction with enzymes, aiming to understand its inhibitory effects. This knowledge informs drug design and enzyme-targeted therapies .
- Cellular Imaging : Its fluorescence properties allow for cellular imaging studies, aiding in visualizing biological processes .
- Pesticide Development : The compound’s structural motifs may be relevant in designing novel pesticides or herbicides. Researchers assess its efficacy against pests and weeds .
- Quantum Mechanical Calculations : Computational chemists perform quantum mechanical calculations to predict its properties, reactivity, and interactions with other molecules .
- Docking Studies : Molecular docking simulations explore its binding affinity to specific protein targets, aiding in drug discovery .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Materials Science and Photophysics
Biological Studies
Agrochemical Research
Computational Chemistry and Molecular Modeling
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-24-12-8-9-14(18(10-12)25-2)16-11-17(21(20-16)26(3,22)23)13-6-4-5-7-15(13)19/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFVTEGFXXOVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2807195.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2807197.png)
![N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2807198.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807199.png)

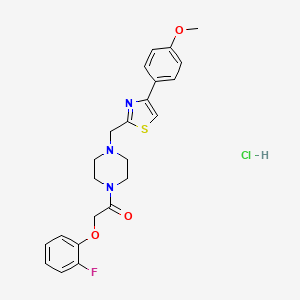

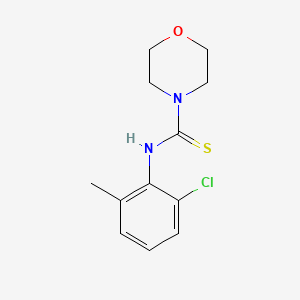
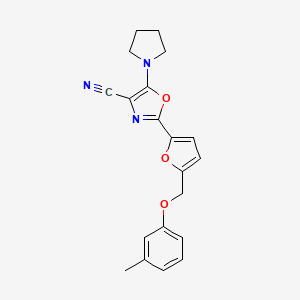
![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)

